molecular formula C25H23NO5 B13392142 Fmoc-alpha-methyl-D-Tyr

Fmoc-alpha-methyl-D-Tyr

Cat. No.: B13392142
M. Wt: 417.5 g/mol
InChI Key: DRUHZAKWMCLMLZ-RUZDIDTESA-N
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Description

Fmoc-alpha-methyl-D-Tyr, also known as fluorenylmethyloxycarbonyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-D-Tyr typically involves the protection of the amino group of alpha-methyl-D-tyrosine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting alpha-methyl-D-tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group of alpha-methyl-D-tyrosine to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-D-Tyr involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, allowing for selective reactions to occur at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation, leading to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its alpha-methyl substitution, which provides steric hindrance and can influence the conformation and stability of the resulting peptides. This makes it valuable in the design of peptide-based drugs and therapeutic agents .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m1/s1

InChI Key

DRUHZAKWMCLMLZ-RUZDIDTESA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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